![molecular formula C36H30O13 B12290122 5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one](/img/structure/B12290122.png)
5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one is a complex organic compound with multiple hydroxyl groups and a unique xanthene-furoxanthene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the xanthene core, the introduction of hydroxyl groups, and the attachment of various substituents. Common synthetic methods may include:
Stepwise construction of the xanthene core: This might involve cyclization reactions and the use of protecting groups to control the reactivity of hydroxyl groups.
Introduction of hydroxyl groups: This can be achieved through oxidation reactions using reagents like Jones reagent or PCC (Pyridinium chlorochromate).
Attachment of substituents: This may involve alkylation or acylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of such compounds, if applicable, would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection to maximize efficiency.
Scale-up considerations: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions could convert ketone groups to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidizing agents: Jones reagent, PCC, or KMnO4.
Reducing agents: NaBH4 or LiAlH4.
Substitution reagents: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry
Catalysis: Compounds with multiple hydroxyl groups can act as ligands in catalytic systems.
Materials Science: Potential use in the development of new materials with unique optical or electronic properties.
Biology
Enzyme Inhibition: Potential as inhibitors of specific enzymes due to the presence of multiple hydroxyl groups.
Antioxidant Activity: Hydroxyl groups can confer antioxidant properties, making the compound of interest in biological studies.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals, particularly if it exhibits biological activity.
Industry
Dyes and Pigments: Xanthene derivatives are often used in the production of dyes and pigments.
作用机制
The mechanism of action of such a compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibition or activation of enzyme activity through binding to the active site or allosteric sites.
Antioxidant activity: Scavenging of free radicals through the donation of hydrogen atoms from hydroxyl groups.
相似化合物的比较
Similar Compounds
Xanthene derivatives: Compounds with similar xanthene cores but different substituents.
Flavonoids: Naturally occurring compounds with multiple hydroxyl groups and similar structural features.
Uniqueness
The unique combination of hydroxyl groups, xanthene, and furoxanthene structures in 5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one sets it apart from other compounds, potentially conferring unique chemical and biological properties.
属性
分子式 |
C36H30O13 |
|---|---|
分子量 |
670.6 g/mol |
IUPAC 名称 |
5,9,10-trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one |
InChI |
InChI=1S/C36H30O13/c1-13(2)5-6-14-18(38)11-19(39)23-26(41)16-8-10-21(29(44)32(16)48-30(14)23)46-34-25-22(47-35(34)36(3,4)45)12-20(40)24-27(42)15-7-9-17(37)28(43)31(15)49-33(24)25/h5,7-12,34-35,37-40,43-45H,6H2,1-4H3 |
InChI 键 |
DDMIGYRRSFIAEV-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=C(C=C3)OC4C(OC5=C4C6=C(C(=C5)O)C(=O)C7=C(O6)C(=C(C=C7)O)O)C(C)(C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


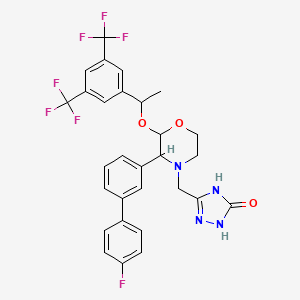

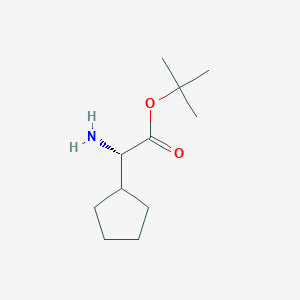
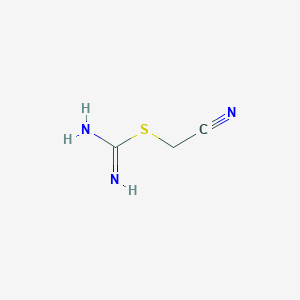

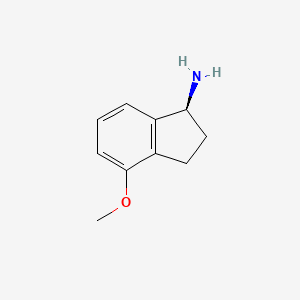
![Ethyl 2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate](/img/no-structure.png)
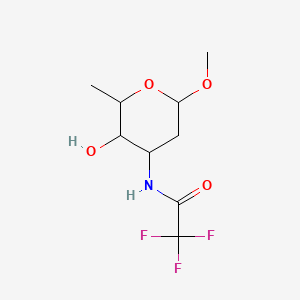
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-6,9-dihydro-1H-purine-6-thione](/img/structure/B12290089.png)

![[1,1'-Biphenyl]-4-carboxylicAcid(3aR,4R,5R,6aS)-Hexahydro-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-2H-cyclopenta[b]furan-5-ylEster](/img/structure/B12290106.png)
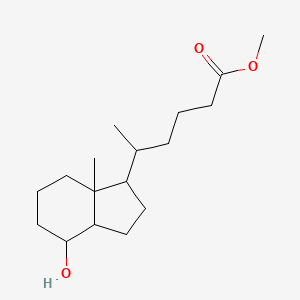
![(3R,10S,12S,13R)-17-(5-hydroxy-5,5-diphenylpentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12290114.png)
